Cas no 41908-06-9 ((5-acetyl-3-thienyl)acetic acid)

(5-Acetyl-3-thienyl)acetic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core functionalized with an acetyl group at the 5-position and an acetic acid moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive acetyl and carboxyl groups enable further derivatization, facilitating the construction of complex molecular architectures. The thiophene ring enhances electronic properties, making it valuable in materials science. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
(5-acetyl-3-thienyl)acetic acid structure
41908-06-9 structure
Product name:(5-acetyl-3-thienyl)acetic acid
CAS No:41908-06-9
MF:C8H8O3S
MW:184.212321281433
MDL:MFCD03990650
CID:927512
PubChem ID:1415675

(5-acetyl-3-thienyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Acetylthiophen-3-yl)acetic acid
    • (5-acetyl-3-thienyl)acetic acid(SALTDATA: FREE)
    • (5-acetylthiophen-3-yl)acetic acid
    • 2-(5-ACETYL-3-THIENYL)ACETIC ACID
    • 2-acetyl-4-thienylacetic acid
    • 5-Acetyl-3-thienylessigsaeure
    • MJVYNWQVFSTJEY-UHFFFAOYSA-N
    • AB01333060-02
    • 41908-06-9
    • 3-Thiopheneacetic acid, 5-acetyl-
    • (5-ACETYL-3-THIENYL)ACETIC ACID
    • 5-acetyl-3-thienylacetic acid
    • MFCD03990650
    • DA-05985
    • DTXSID40362851
    • SCHEMBL1363923
    • STK689073
    • AKOS005601418
    • 2-(5-acetylthiophen-3-yl)aceticacid
    • BS-37630
    • (5-Acetyl-3-thienyl)acetic acid, AldrichCPR
    • CS-0315993
    • NCGC00340707-01
    • (5-acetyl-3-thienyl)acetic acid
    • MDL: MFCD03990650
    • Inchi: InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11)
    • InChI Key: MJVYNWQVFSTJEY-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=CS1)CC(=O)O

Computed Properties

  • Exact Mass: 184.01900
  • Monoisotopic Mass: 184.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.6Ų

Experimental Properties

  • PSA: 82.61000
  • LogP: 1.57780

(5-acetyl-3-thienyl)acetic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi

(5-acetyl-3-thienyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB215781-25 g
(5-Acetyl-3-thienyl)acetic acid; 95%
41908-06-9
25g
€840.20 2023-02-05
eNovation Chemicals LLC
Y1244146-5g
2-(5-ACETYL-3-THIENYL)ACETIC ACID
41908-06-9 95%
5g
$315 2024-06-06
TRC
A165785-500mg
(5-acetyl-3-thienyl)acetic acid
41908-06-9
500mg
$ 70.00 2022-06-08
abcr
AB215781-5 g
(5-Acetyl-3-thienyl)acetic acid; 95%
41908-06-9
5g
€301.80 2023-02-05
abcr
AB215781-10g
(5-Acetyl-3-thienyl)acetic acid, 95%; .
41908-06-9 95%
10g
€480.10 2025-03-19
A2B Chem LLC
AF67033-1g
2-(5-Acetylthiophen-3-yl)acetic acid
41908-06-9 95%
1g
$61.00 2024-04-20
1PlusChem
1P00C655-5g
2-(5-ACETYL-3-THIENYL)ACETIC ACID
41908-06-9 95%
5g
$240.00 2025-02-25
eNovation Chemicals LLC
Y1244146-1g
2-(5-ACETYL-3-THIENYL)ACETIC ACID
41908-06-9 95%
1g
$125 2025-02-19
eNovation Chemicals LLC
Y1244146-5g
2-(5-ACETYL-3-THIENYL)ACETIC ACID
41908-06-9 95%
5g
$315 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386663-1g
2-(5-Acetylthiophen-3-yl)acetic acid
41908-06-9 95+%
1g
¥1263.00 2024-05-14

Additional information on (5-acetyl-3-thienyl)acetic acid

Introduction to (5-Acetyl-3-Thienyl)Acetic Acid (CAS No. 41908-06-9)

The compound (5-acetyl-3-thienyl)acetic acid, also known by its CAS registry number 41908-06-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of thienylacetic acids, which are derivatives of thiophene—a five-membered aromatic heterocycle containing sulfur. The structure of (5-acetyl-3-thienyl)acetic acid features a thiophene ring substituted with an acetyl group at position 5 and an acetic acid group at position 3, making it a versatile building block for various chemical applications.

Recent studies have highlighted the potential of (5-acetyl-3-thienyl)acetic acid in drug discovery, particularly in the development of anti-inflammatory agents and antioxidants. Researchers have demonstrated that the compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions. Furthermore, its ability to modulate inflammatory pathways makes it a promising candidate for treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.

The synthesis of (5-acetyl-3-thienyl)acetic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of production. For instance, the use of transition metal catalysts such as palladium has been shown to enhance the yield and purity of the compound during cross-coupling reactions.

In terms of applications, (5-acetyl-3-thienyl)acetic acid has found utility in the development of bioactive materials and nanomaterials. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has explored its role as a dopant in conjugated polymers, where it significantly improves charge transport properties and device performance.

Another area where (5-acetyl-3-thienyl)acetic acid has shown promise is in agricultural chemistry. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yields under stress conditions such as drought or salinity. This application is particularly relevant given the increasing demand for sustainable agricultural practices in the face of climate change.

From a structural standpoint, the molecule's thiophene ring contributes to its aromatic stability, while the acetyl and acetic acid groups introduce functional diversity. The interplay between these groups allows for a wide range of chemical reactivity, making (5-acetyl-3-thienyl)acetic acid a valuable precursor for synthesizing more complex molecules with tailored properties.

In conclusion, (5-acetyl-3-thienyl)acetic acid (CAS No. 41908-06-9) is a multifaceted compound with applications spanning drug discovery, materials science, and agriculture. Its unique chemical properties and versatile structure continue to inspire innovative research directions, underscoring its importance as a key player in modern chemistry.

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(CAS:41908-06-9)(5-acetyl-3-thienyl)acetic acid
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Purity:99%/99%/99%
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Price ($):188.0/284.0/636.0